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Compound of Interest

Compound Name: PazePC-D9

Cat. No.: B1161775

Get Quote

Executive Summary
PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a truncated oxidized

phospholipid generated via the oxidative fragmentation of POPC (1-palmitoyl-2-oleoyl-sn-

glycero-3-phosphocholine).[1][2] Unlike intact phospholipids, PazePC possesses a terminal

carboxylic acid on its shortened sn-2 acyl chain (azelaic acid), imparting unique amphiphilic

properties that disrupt membrane integrity and act as Danger-Associated Molecular Patterns

(DAMPs).[1]

PazePC-D9 is the stable isotope-labeled analog, typically deuterated at the N,N,N-

trimethylammonium headgroup.[1] It provides an identical chromatographic retention time and

ionization efficiency to the endogenous analyte while offering a +9 Da mass shift, enabling

precise absolute quantification in complex biological matrices (plasma, tissue, cell culture) via

isotope dilution mass spectrometry.

Physicochemical Profile
The distinct behavior of PazePC-D9 in solution and gas phase is governed by its "inverted

cone" geometry and zwitterionic/anionic nature (pH-dependent).[1]
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Chemical Structure & Properties
PazePC-D9 retains the amphiphilic structure of PC but with a truncated, hydrophilic sn-2 chain.

[1]

Property Specification

Systematic Name
1-palmitoyl-2-azelaoyl-sn-glycero-3-

phosphocholine-d9

Molecular Formula C₃₃H₅₅D₉NO₁₀P

Exact Mass (Neutral)
~674.48 Da (varies by specific isotope

enrichment)

Precursor Ion [M+H]⁺ m/z 675.5 (approx)

Critical Micelle Conc.[1][3][4] (CMC)
High (~10–50 µM); forms micelles rather than

bilayers due to large headgroup/tail ratio.

Solubility

Soluble in Methanol, Ethanol,

Chloroform:Methanol (2:1). Water dispersible

(forms micelles).

pKa (sn-2 COOH)
~4.5–5.0 (Ionized to COO⁻ at physiological pH).

[1]

Structural Visualization
The following diagram illustrates the structural difference between the endogenous PazePC

and the internal standard PazePC-D9, highlighting the deuterated headgroup and the

fragmentation site.
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Figure 1: Structural comparison and collision-induced dissociation (CID) pathways.[1] The

deuterated headgroup shifts the diagnostic product ion from m/z 184 to m/z 193.

Mass Spectrometry Behavior[5][6][7][8][9][10][11]
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Successful quantification relies on exploiting the specific ionization and fragmentation patterns

of the phosphocholine headgroup.

Ionization Mode[1][7]
Positive ESI (+): The preferred mode for sensitivity. The quaternary ammonium group is pre-

charged, yielding a strong

signal.

Negative ESI (-): PazePC can also be detected as

or

due to the carboxylic acid on the sn-2 chain.[1] However, positive mode is generally favored
for PC analysis due to the dominant characteristic fragment.

Fragmentation & MRM Transitions
In positive mode, Collision Induced Dissociation (CID) cleaves the phosphodiester bond,

releasing the phosphocholine headgroup.

Analyte
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (CE)

Dwell Time

PazePC
666.5 (

)

184.1

(Phosphocholine

)

30–35 eV 50 ms

PazePC-D9
675.5 (

)

193.1

(Phosphocholine

-d9)

30–35 eV 50 ms

Note: The mass shift of +9 Da in both Q1 and Q3 ensures zero cross-talk between the analyte

and the internal standard, provided the isotopic purity is >99%.

Chromatographic Considerations
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PazePC is significantly more polar than its parent lipid (POPC) because of the terminal

carboxylic acid on the sn-2 chain.

Reverse Phase (C18): PazePC elutes earlier than long-chain PCs.[1] It may co-elute with

lyso-PCs (LPC) if not carefully separated.[1]

HILIC (Hydrophilic Interaction Liquid Chromatography): Often superior for separating OxPLs

based on headgroup polarity and oxidized chain modifications.

Experimental Protocol: Self-Validating Workflow
This protocol outlines a robust method for quantifying PazePC in plasma using PazePC-D9.[1]

Sample Preparation (Liquid-Liquid Extraction)
Rationale: The "modified Folch" or "Bligh-Dyer" method is essential.[1] The acidity of PazePC

requires pH control to ensure it partitions correctly into the organic phase.

Spike: Add 10 µL of PazePC-D9 working solution (1 µM in methanol) to 100 µL of plasma

before extraction. (Crucial for correcting extraction efficiency).

Protein Precipitation: Add 300 µL ice-cold Methanol with 0.01% BHT (Butylated

hydroxytoluene) to prevent artificial oxidation during processing. Vortex 30s.

Extraction: Add 600 µL Chloroform. Vortex 1 min.

Phase Separation: Add 200 µL water (acidified with 0.1% Formic Acid to protonate the sn-2

COOH, pushing PazePC into the organic layer). Centrifuge at 3,000 x g for 10 min.

Recovery: Collect the lower organic phase. Re-extract the upper phase if high sensitivity is

required.

Dry & Reconstitute: Evaporate under Nitrogen. Reconstitute in 100 µL Mobile Phase A/B

(50:50).

LC-MS/MS Method (Reverse Phase)
Column: C18 Core-Shell (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).[1]
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Mobile Phase A: 60:40 Water/Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Mobile Phase B: 90:10 Isopropanol/Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic

Acid.

Gradient:

0 min: 40% B[1]

10 min: 99% B[1]

12 min: 99% B[1]

12.1 min: 40% B (Re-equilibration)

Workflow Diagram
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Figure 2: Analytical workflow for PazePC quantification. The addition of PazePC-D9 prior to

extraction is critical for normalizing recovery losses and matrix effects.

Biological Significance & Applications[12][13]
Atherosclerosis & Inflammation
PazePC is a major component of Oxidized LDL (OxLDL). It is recognized by scavenger

receptors (CD36) on macrophages, triggering foam cell formation. In MS studies, PazePC-D9
allows researchers to track the specific accumulation of this lipid in plaque tissue versus

healthy vessel walls.

Mitochondrial Apoptosis
PazePC has been shown to facilitate the permeabilization of the mitochondrial outer membrane

by the pro-apoptotic protein Bax.[5] Unlike inert lipids, PazePC's conical shape induces positive

curvature stress in the membrane, lowering the activation energy for pore formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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